

# Inavolisib: A Technical Guide to its Core Mechanism of Action

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## Compound of Interest

Compound Name: *Inavolisib*

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## Abstract

**Inavolisib** (also known as GDC-0077) is a first-in-class, orally bioavailable, small-molecule inhibitor of the phosphatidylinositol 3-kinase alpha (PI3K $\alpha$ ) isoform. It possesses a unique dual mechanism of action, combining potent, ATP-competitive inhibition of the kinase domain with the selective degradation of the mutant p110 $\alpha$  protein, the catalytic subunit of PI3K $\alpha$  encoded by the PIK3CA gene. This dual action results in profound and sustained suppression of the PI3K/AKT/mTOR signaling pathway, which is a critical driver of cell growth, proliferation, and survival in many cancers. Activating mutations in PIK3CA are among the most common oncogenic drivers, particularly in hormone receptor-positive (HR+), HER2-negative breast cancer. **Inavolisib**'s high selectivity for mutant PI3K $\alpha$  over its wild-type counterpart and other PI3K isoforms provides a wider therapeutic window, leading to a more manageable safety profile compared to earlier-generation pan-PI3K inhibitors. This guide provides an in-depth review of the molecular mechanism, pharmacological properties, and key experimental data that define **inavolisib** as a targeted therapeutic agent.

## Core Mechanism of Action

**Inavolisib**'s primary pharmacological activity is the disruption of the PI3K/AKT/mTOR signaling cascade, a pathway central to tumor cell growth and survival.<sup>[1]</sup> Its mechanism is twofold, distinguishing it from other PI3K $\alpha$  inhibitors.

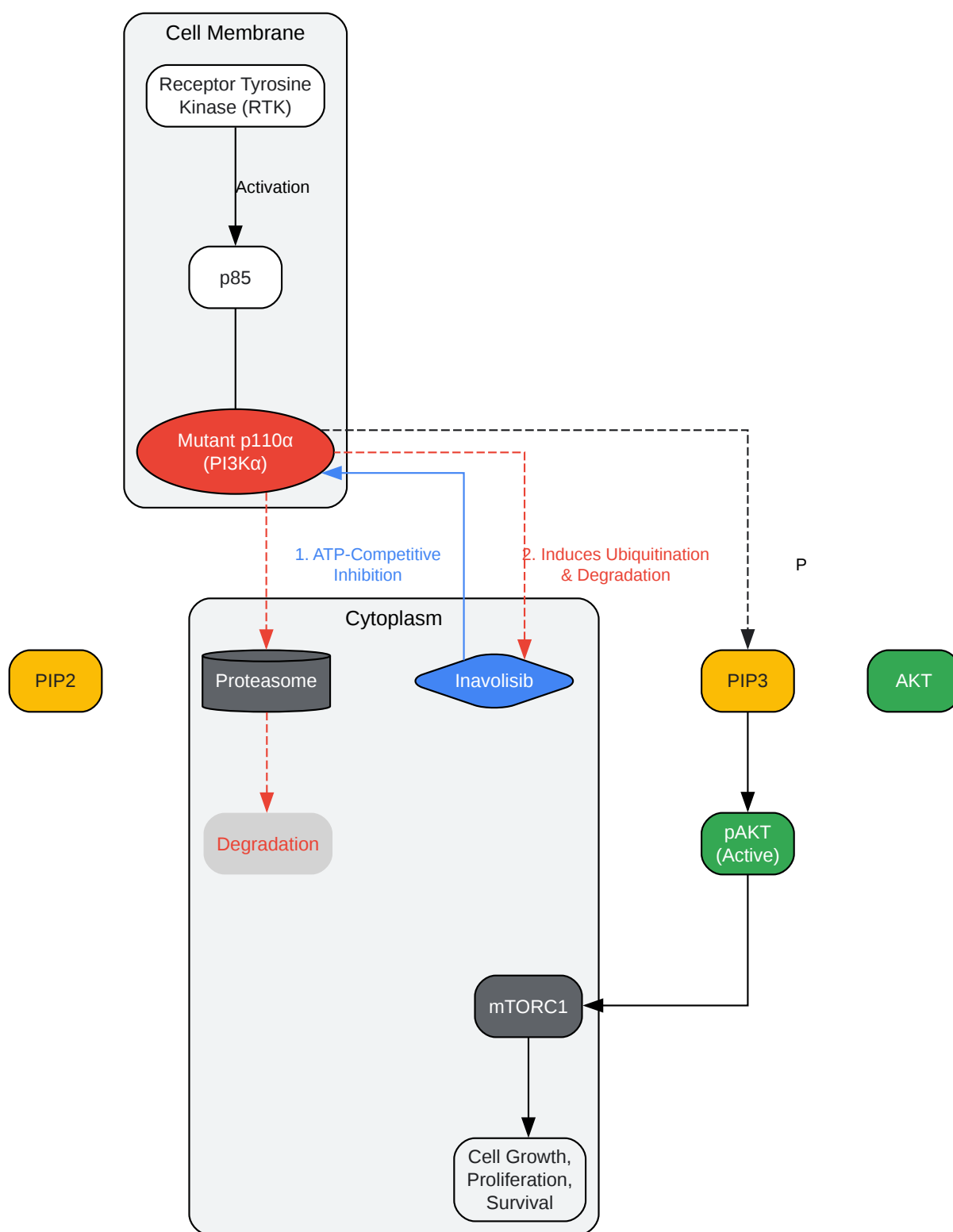
## ATP-Competitive Inhibition of PI3K $\alpha$

**Inavolisib** binds with high potency to the ATP-binding site within the catalytic p110 $\alpha$  subunit of PI3K $\alpha$ .<sup>[2]</sup> This reversible, competitive inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).<sup>[1]</sup> The reduction in cellular PIP3 levels prevents the recruitment of pleckstrin homology (PH) domain-containing proteins, such as AKT and PDK1, to the cell membrane, thereby blocking their activation and halting downstream signaling.<sup>[1]</sup>

## Selective Degradation of Mutant p110 $\alpha$

A unique and critical feature of **inavolisib** is its ability to induce the selective, proteasome-mediated degradation of the mutant p110 $\alpha$  protein, while having minimal effect on the wild-type protein.<sup>[2][3][4]</sup> This degradation leads to a more profound and durable inhibition of the PI3K pathway than kinase inhibition alone.<sup>[2][5]</sup> This selective degradation of the oncoprotein may contribute to an improved therapeutic index.<sup>[6]</sup> The exact molecular interactions driving this degradation are linked to conformational changes in the mutant protein upon inhibitor binding, which are recognized by the cellular ubiquitin-proteasome machinery.<sup>[7]</sup>

The following diagram illustrates the dual mechanism of **inavolisib**.



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**Caption:** Dual mechanism of action of **inavolisib**.

## Quantitative Pharmacological Data

**Inavolisib**'s pharmacological profile is characterized by high potency and selectivity.

### Table 1: In Vitro Potency and Selectivity

Parameter	Value	Reference
PI3K $\alpha$ (mutant) IC50	0.038 $\pm$ 0.003 nM	[2]
Selectivity vs. PI3K $\beta$	>300-fold	[2][8]
Selectivity vs. PI3K $\delta$	361-fold	[2][5]
Selectivity vs. PI3K $\gamma$	>300-fold	[2][8]
Selectivity vs. mTOR	>2000-fold	[5]

### Table 2: Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME)

Parameter	Species / System	Value	Reference
Permeability (Papp)	MDCK Cells	1.9 x 10 <sup>-6</sup> cm/s	[8][9]
Metabolic Stability	Human Hepatocytes	Stable	[8][9]
Oral Bioavailability	Mouse	57.5% - 100%	[8][9]
Efflux Substrate	P-gp & BCRP	Yes	[8][9]

### Table 3: Clinical Efficacy (Phase III INAVO120 Trial)

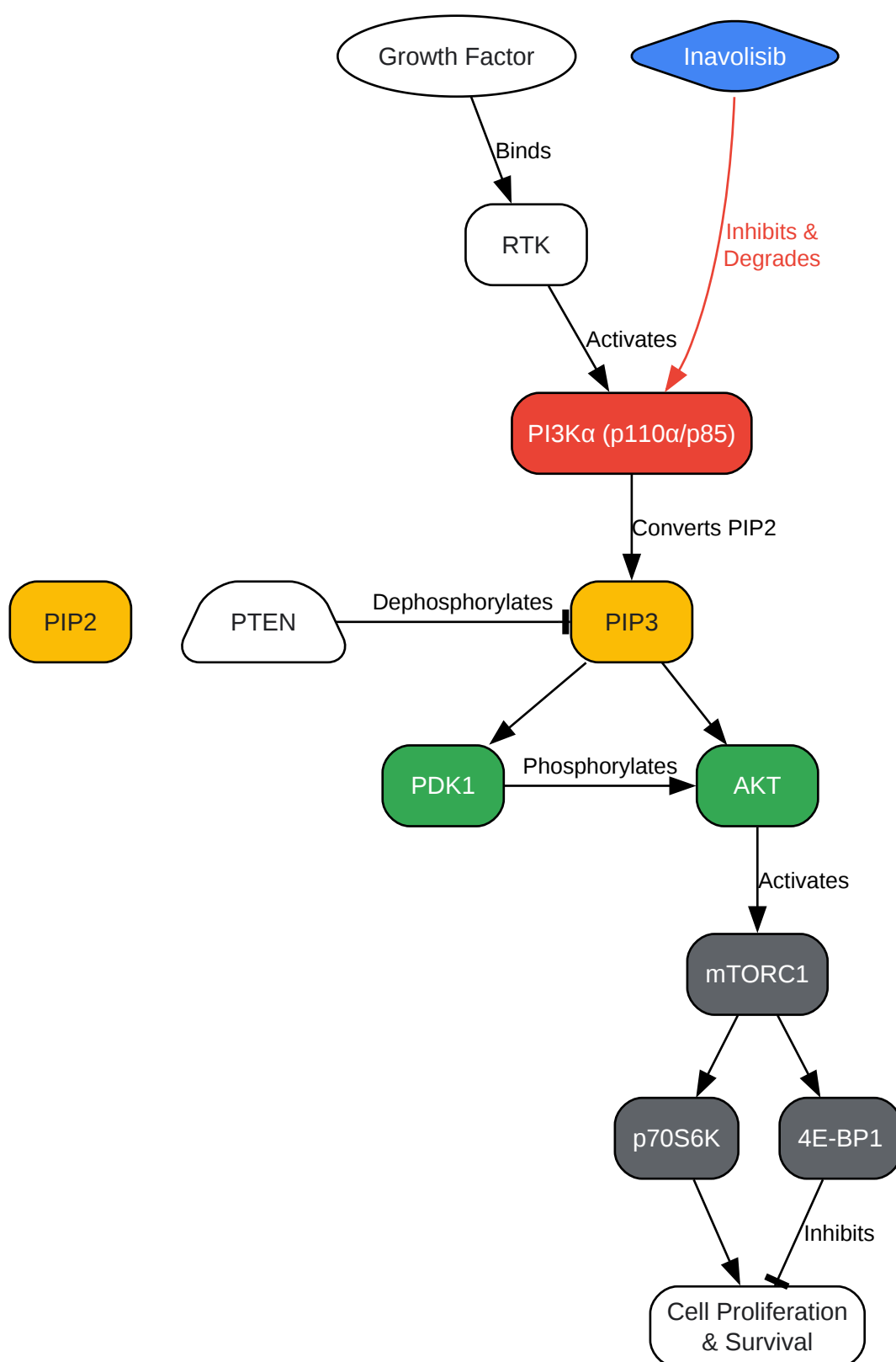
**Inavolisib** + Palbociclib + Fulvestrant vs. Placebo + Palbociclib + Fulvestrant in PIK3CA-mutated, HR+/HER2- Advanced Breast Cancer

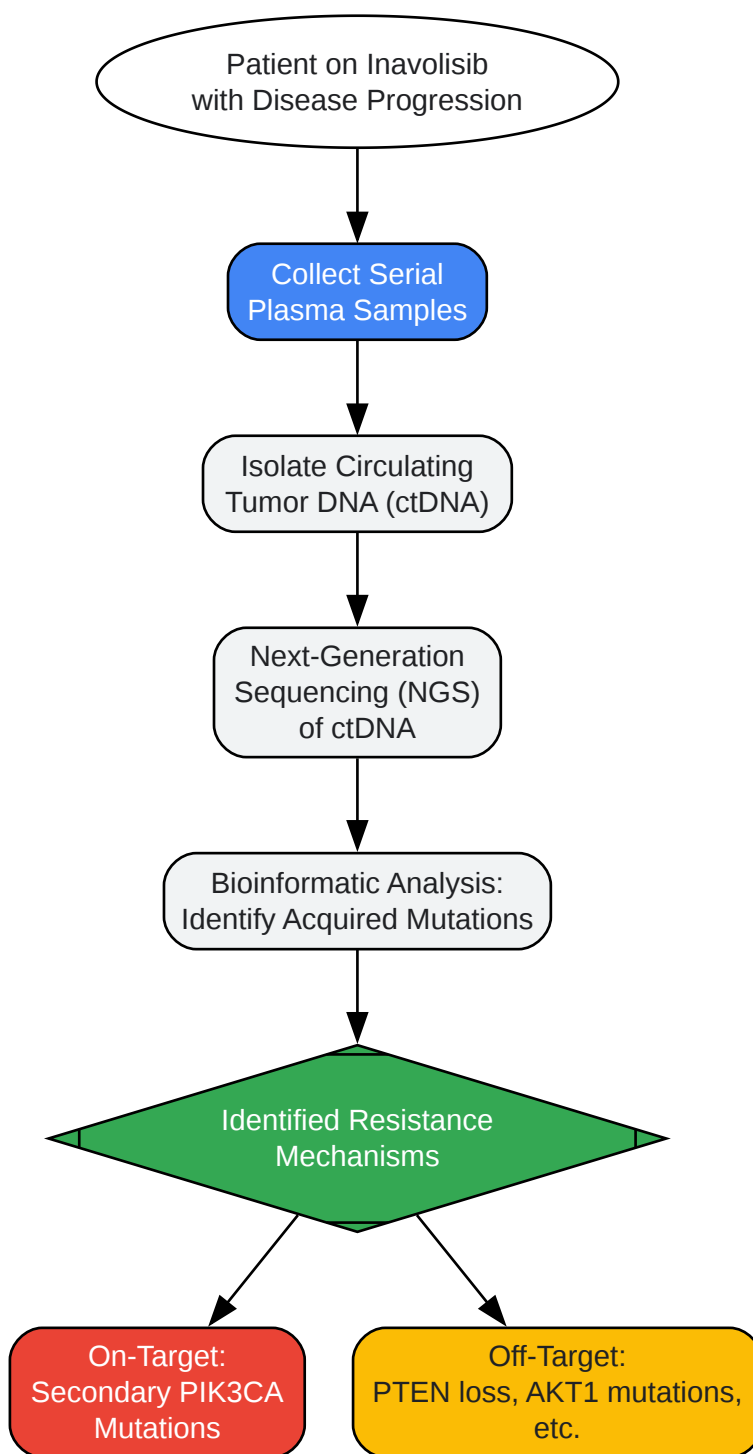
Endpoint	Inavolisib Arm	Placebo Arm	Hazard Ratio (95% CI)	Reference
Median Progression-Free Survival (PFS)	17.2 months	7.3 months	0.42 (0.32 - 0.55)	<a href="#">[10]</a> <a href="#">[11]</a>
Median Overall Survival (OS)	34.0 months	27.0 months	0.67 (0.48 - 0.94)	<a href="#">[10]</a>

| Objective Response Rate (ORR) | 62.7% | 28.0% | N/A [\[10\]](#) |

## PI3K/AKT/mTOR Signaling Pathway

The PI3K pathway is a primary signaling node downstream of receptor tyrosine kinases (RTKs) that governs essential cellular processes. The diagram below outlines the canonical pathway and highlights the intervention point of **inavolisib**.





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